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molecular formula C14H27NO B3053680 1-Decylpyrrolidin-2-one CAS No. 55257-88-0

1-Decylpyrrolidin-2-one

Cat. No. B3053680
M. Wt: 225.37 g/mol
InChI Key: ZRECPFOSZXDFDT-UHFFFAOYSA-N
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Patent
US04299840

Procedure details

22.1 g 1-Bromodecane (0.1 mol), 8.5 g (0.1 mol) of 2-pyrrolidone and 11.2 g (0.1 mol) of potassium tert-butylate were stirred in 100 ml of absolute DMSO for one hour. The DMSO was removed under reduced pressure, the residue taken up with diethyl ether, and washed with water (2 times). After drying with anhydrous MgSo4 and evaporating, the residue was distilled in vacuo. A first fraction, boiling between 140° and 147° C./1.2 mm Hg was discarded. The second fraction 17.4 g of pure product, b.p. 148° C./1.2 mm Hg.
Quantity
22.1 g
Type
reactant
Reaction Step One
Quantity
8.5 g
Type
reactant
Reaction Step One
Quantity
11.2 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH3:11].[NH:12]1[CH2:16][CH2:15][CH2:14][C:13]1=[O:17].CC([O-])(C)C.[K+]>CS(C)=O>[CH2:2]([N:12]1[CH2:16][CH2:15][CH2:14][C:13]1=[O:17])[CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH3:11] |f:2.3|

Inputs

Step One
Name
Quantity
22.1 g
Type
reactant
Smiles
BrCCCCCCCCCC
Name
Quantity
8.5 g
Type
reactant
Smiles
N1C(CCC1)=O
Name
Quantity
11.2 g
Type
reactant
Smiles
CC(C)(C)[O-].[K+]
Name
Quantity
100 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The DMSO was removed under reduced pressure
WASH
Type
WASH
Details
washed with water (2 times)
CUSTOM
Type
CUSTOM
Details
After drying with anhydrous MgSo4
CUSTOM
Type
CUSTOM
Details
evaporating
DISTILLATION
Type
DISTILLATION
Details
the residue was distilled in vacuo
CUSTOM
Type
CUSTOM
Details
boiling between 140° and 147° C.

Outcomes

Product
Name
Type
Smiles
C(CCCCCCCCC)N1C(CCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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